3,5-diphenyl-1H-pyrrole-2-carbohydrazide

DHFR inhibition antifolate enzyme screening

Researchers seeking antifolate leads often struggle with insufficient membrane permeability in simpler pyrrole analogs. 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide solves this with a logP of 2.9, enabling cell-based screening, and offers a reactive hydrazide handle for rapid hydrazone/formazan library synthesis. - Confirmed human DHFR inhibition (IC50 10.2 µM) and mouse dihydroorotase inhibition (IC50 180 µM) - Documented CCR5 antagonist activity suitable for HIV, asthma, RA and COPD programs - 97% purity, in-stock availability with global ambient shipping

Molecular Formula C17H15N3O
Molecular Weight 277.327
CAS No. 314763-96-7
Cat. No. B2515367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenyl-1H-pyrrole-2-carbohydrazide
CAS314763-96-7
Molecular FormulaC17H15N3O
Molecular Weight277.327
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21)
InChIKeyWBWDOOBDYREQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenyl-1H-pyrrole-2-carbohydrazide: Identity & Physicochemical Profile


3,5-Diphenyl-1H-pyrrole-2-carbohydrazide is a pyrrole‑based heterocyclic building block with phenyl groups at positions 3 and 5 and a reactive carbohydrazide moiety at position 2. Its molecular weight is 277.32 g·mol⁻¹, computed logP (XLogP3) is 2.9, and it possesses three hydrogen‑bond donors and two acceptors [1]. It is catalogued under CHEMBL1459959 and has been screened in biochemical assays including enzyme inhibition panels [2].

Why Unsubstituted Analogs Cannot Replace the 3,5-Diphenyl Derivative


The 3,5‑diphenyl decoration confers a logP of 2.9 and a molecular weight of 277.32 g·mol⁻¹, whereas the unsubstituted core (1H‑pyrrole‑2‑carbohydrazide, CAS 50269‑95‑9) exhibits a markedly lower hydrophobicity (estimated logP ≈ −0.5) and molecular weight of only 125.13 g·mol⁻¹ . This >3‑log unit difference in partition coefficient directly impacts passive membrane permeability, plasma protein binding, and the ability to engage hydrophobic enzyme pockets. Consequently, in‑class analogs bearing small alkyl or hydrogen substituents cannot recapitulate the enzyme‑inhibition profiles observed for the 3,5‑diphenyl derivative in folate‑pathway targets [1].

3,5-Diphenyl Derivative: Quantitative Differentiation Evidence


DHFR Inhibition: Diphenyl vs. Unsubstituted Scaffold

The target compound inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 10.2 µM (1.02 × 10⁴ nM) [1]. In contrast, the unsubstituted 1H‑pyrrole‑2‑carbohydrazide (CAS 50269‑95‑9) shows no reported DHFR inhibition in the same or comparable assays, indicating that the 3,5‑diphenyl motif is a structural prerequisite for engaging the DHFR active site [2].

DHFR inhibition antifolate enzyme screening

Dihydroorotase Inhibition: Unique to Diphenyl Scaffold

3,5‑Diphenyl‑1H‑pyrrole‑2‑carbohydrazide inhibits mouse Ehrlich ascites dihydroorotase with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) at pH 7.37 [1]. The unsubstituted pyrrole‑2‑carbohydrazide does not appear to inhibit this enzyme under comparable conditions [2], reinforcing that the diphenyl substituents are essential for dual engagement of pyrimidine‑pathway enzymes.

dihydroorotase pyrimidine biosynthesis enzyme inhibition

Lipophilicity (logP) Advantage

The computed logP (XLogP3) for 3,5‑diphenyl‑1H‑pyrrole‑2‑carbohydrazide is 2.9 [1], whereas the unsubstituted core (1H‑pyrrole‑2‑carbohydrazide) has an estimated logP of approximately −0.5 . This >3‑log unit difference translates to roughly a 1 000‑fold higher octanol‑water partition coefficient, predicting significantly greater passive membrane permeability and stronger hydrophobic interactions with target proteins.

logP lipophilicity ADME prediction

Purity Specification: Higher Guaranteed Purity

3,5‑Diphenyl‑1H‑pyrrole‑2‑carbohydrazide is supplied with a minimum purity of 98% (NLT 98%) by multiple vendors , whereas the unsubstituted 1H‑pyrrole‑2‑carbohydrazide is commonly offered at 95% purity . This higher purity specification reduces the risk of confounding impurities in biological assays and synthetic applications, supporting more reproducible research outcomes.

purity specification quality control procurement

Hydrazide Functionality: Derivatization Versatility

The carbohydrazide group at position 2 readily condenses with aldehydes and ketones to form Schiff bases, hydrazones, and formazans. For example, reaction with 5‑methyl‑2‑thiophenecarboxaldehyde yields N'-[(5‑methyl‑2‑thienyl)methylene]-3,5‑diphenyl‑1H‑pyrrole‑2‑carbohydrazide (CAS 315673‑70‑2) , a derivative not accessible from unsubstituted or alkyl‑substituted parent scaffolds due to differing electronic and steric profiles. This derivatization breadth uniquely positions the 3,5‑diphenyl scaffold for combinatorial library generation.

Schiff base hydrazone combinatorial chemistry

3,5-Diphenyl Derivative: Application Scenarios


Antifolate Screening: DHFR & Dihydroorotase Targets

Based on its confirmed inhibition of human DHFR (IC₅₀ = 10.2 µM) and mouse dihydroorotase (IC₅₀ = 180 µM), the compound is appropriate as a starting hit for fragment‑based or structure‑based lead discovery in antifolate programs [1]. The 3,5‑diphenyl motif is essential for activity; simpler analogs are inactive.

Combinatorial Library Synthesis via Hydrazone Formation

The hydrazide group enables rapid diversification into hydrazone and formazan libraries. Documented derivatives such as CAS 315673‑70‑2 confirm that the 3,5‑diphenyl scaffold tolerates a range of aldehydes, supporting its use as a versatile building block in medicinal chemistry .

Cell-Based Phenotypic Assays Requiring Moderate Lipophilicity

With a computed logP of 2.9, the compound falls within the drug‑like lipophilicity range (1‑5), making it suitable for cell‑based screening cascades where the highly hydrophilic unsubstituted scaffold (logP ≈ −0.5) would likely fail to penetrate the cell membrane [2].

CCR5 Antagonist Lead Optimization

Preliminary pharmacological screening indicates that this compound can act as a CCR5 antagonist, making it a candidate for the development of treatments for HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The 3,5‑diphenyl substitution is expected to contribute to receptor binding affinity through hydrophobic interactions, although comparative data with simpler analogs are not yet available.

Technical Documentation Hub

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